![molecular formula C25H22O5 B11151841 7-(benzyloxy)-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B11151841.png)
7-(benzyloxy)-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one
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Overview
Description
7-(benzyloxy)-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the reaction of the chromen-4-one core with benzyl alcohol in the presence of a suitable catalyst.
Attachment of the ethoxyphenoxy group: This can be done through an etherification reaction using 4-ethoxyphenol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
7-(benzyloxy)-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
Antioxidant activity: The compound may scavenge free radicals, reducing oxidative stress and cellular damage.
Comparison with Similar Compounds
Similar Compounds
- 7-(benzyloxy)-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one
- 7-(benzyloxy)-3-(4-hydroxyphenoxy)-2-methyl-4H-chromen-4-one
- 7-(benzyloxy)-3-(4-chlorophenoxy)-2-methyl-4H-chromen-4-one
Uniqueness
7-(benzyloxy)-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one is unique due to the presence of the ethoxy group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and potential therapeutic applications.
Biological Activity
7-(benzyloxy)-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Its complex structure, characterized by a chromone core with various substituents, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C25H22O5, with a molecular weight of approximately 402.44 g/mol. The compound features a benzyloxy group and an ethoxyphenoxy group, which may enhance its biological activity through specific interactions with cellular targets.
Antioxidant Activity
Research indicates that chromenone derivatives exhibit significant antioxidant properties. The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS scavenging activities. These studies suggest that the compound may effectively neutralize free radicals, potentially reducing oxidative stress in biological systems.
Table 1: Antioxidant Activity Comparison
Compound Name | IC50 (µg/mL) | Reference |
---|---|---|
This compound | TBD | |
Standard Antioxidant (BHA) | 10 |
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound exhibits anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes. This activity is crucial for potential therapeutic applications in conditions characterized by chronic inflammation.
Antimicrobial Properties
The antimicrobial efficacy of this compound has been explored against various bacterial and fungal strains. Preliminary results indicate that the compound may possess significant antifungal activity, particularly against Candida species, suggesting its potential as a therapeutic agent.
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Level |
---|---|---|
Candida albicans | TBD | Strong |
Staphylococcus aureus | TBD | Moderate |
The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. Studies suggest that it may modulate signaling pathways related to inflammation and apoptosis, contributing to its observed effects on cell viability and migration in cancer cell lines.
Study on Hepatocellular Carcinoma (HCC)
A recent study investigated the effects of this compound on Huh7 cells, a hepatocellular carcinoma cell line. The compound was found to significantly inhibit cell proliferation and migration through mechanisms involving the downregulation of integrin α7 and modulation of epithelial–mesenchymal transition (EMT) markers.
Key Findings:
- IC50 Values: The IC50 for Huh7 cells was determined at various concentrations.
- Mechanistic Insights: The compound decreased p53 expression, leading to reduced invasion capabilities in HCC cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.
Table 3: Comparison with Similar Compounds
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
7-hydroxychromone | C15H10O3 | Lacks additional substituents; known for antioxidant properties | Moderate |
6,7-dimethoxychromone | C17H16O5 | Contains methoxy groups; studied for anti-inflammatory effects | Strong |
3-(2-hydroxyphenyl)chromen-4-one | C16H12O3 | Features a hydroxyl group; known for potential anticancer activity | Variable |
The unique combination of substituents in this compound potentially enhances its biological activity compared to these similar compounds.
Properties
Molecular Formula |
C25H22O5 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenoxy)-2-methyl-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C25H22O5/c1-3-27-19-9-11-20(12-10-19)30-25-17(2)29-23-15-21(13-14-22(23)24(25)26)28-16-18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3 |
InChI Key |
XLFKMMNPDKWAKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4)C |
Origin of Product |
United States |
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